molecular formula C12H19NO3 B13942624 1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol CAS No. 790149-10-9

1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13942624
CAS No.: 790149-10-9
M. Wt: 225.28 g/mol
InChI Key: CNTZSWIZIZYNLZ-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]-: is a complex organic compound characterized by its aromatic ring structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]- typically involves multiple steps. One common method includes the alkylation of a substituted benzene ring followed by the introduction of methoxy groups and a methylamino group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.

Biology: In biological research, it may be used to study the effects of methoxy and methylamino groups on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]- involves its interaction with specific molecular targets. The methoxy and methylamino groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • Benzenemethanol, 4-methyl-
  • Benzenemethanol, 3,4-dimethoxy-
  • Benzenemethanol, α-methyl-

Comparison: Compared to these similar compounds, benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]- is unique due to the presence of both methoxy and methylamino groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

790149-10-9

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C12H19NO3/c1-8-5-12(16-4)9(6-11(8)15-3)10(14)7-13-2/h5-6,10,13-14H,7H2,1-4H3

InChI Key

CNTZSWIZIZYNLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(CNC)O)OC

Origin of Product

United States

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